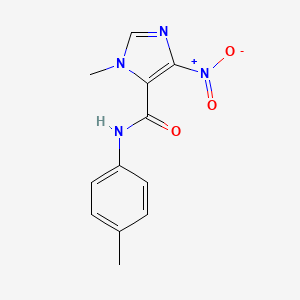![molecular formula C15H12ClN5OS B5661083 4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide](/img/structure/B5661083.png)
4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide typically involves the following steps:
Formation of the tetrazole ring: This can be achieved through a [2+3]-cycloaddition reaction between a nitrile and an azide.
Introduction of the chlorophenyl group: This step involves the use of 4-chlorobenzyl chloride in the presence of a base to introduce the chlorophenyl group.
Formation of the benzamide: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, and antifungal agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of new materials and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide
Uniqueness
4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide is unique due to its combination of a tetrazole ring and a benzamide moiety, which imparts distinct biological activities and stability under various conditions .
Propriétés
IUPAC Name |
4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5OS/c16-12-5-1-10(2-6-12)9-23-15-18-19-20-21(15)13-7-3-11(4-8-13)14(17)22/h1-8H,9H2,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVZBAGJCIOHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5661010.png)

![3-[(E)-1-phenylmethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B5661017.png)
![1-(4-{[2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}phenyl)ethanone](/img/structure/B5661033.png)
![3-{2-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5661040.png)
![2-[1-(2-fluorophenyl)-5-(2-isopropyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5661049.png)
![1-(2-Ethoxyphenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B5661053.png)
![methyl 1-oxo-2-[3-(1H-tetrazol-1-yl)propyl]-1,2-dihydroisoquinoline-7-carboxylate](/img/structure/B5661059.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5661082.png)

![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylquinolin-4(1H)-one](/img/structure/B5661095.png)
![4-phenyl-7,8-dihydro-6H-pyrrolo[2,1-f]purine](/img/structure/B5661101.png)
